molecular formula C27H25FN4O2 B2720338 N-(4-fluorophenyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide CAS No. 941903-78-2

N-(4-fluorophenyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide

Cat. No.: B2720338
CAS No.: 941903-78-2
M. Wt: 456.521
InChI Key: MZBPRWPJLGXBHL-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide is a complex organic compound that features a quinoline core, a piperazine ring, and a fluorophenyl group. Compounds with such structures are often investigated for their potential pharmacological properties, including their roles as receptor ligands or enzyme inhibitors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Quinoline Core: Starting from an appropriate aniline derivative, the quinoline core can be synthesized through a Skraup synthesis or a Friedländer synthesis.

    Introduction of the Piperazine Ring: The piperazine ring can be introduced via nucleophilic substitution reactions, often using a halogenated quinoline intermediate.

    Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached through a coupling reaction, such as a Suzuki or Heck coupling.

    Final Assembly: The final step involves the formation of the acetamide linkage, typically through an amide coupling reaction using reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized at the piperazine ring or the quinoline core.

    Reduction: Reduction reactions could target the quinoline core or the acetamide linkage.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃/H₂SO₄).

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce partially or fully reduced quinoline derivatives.

Scientific Research Applications

N-(4-fluorophenyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide may have various scientific research applications, including:

    Chemistry: As a ligand in coordination chemistry or as a building block for more complex molecules.

    Biology: As a probe to study biological pathways or as a potential therapeutic agent.

    Medicine: Investigated for its potential as a drug candidate, particularly for neurological or psychiatric disorders.

    Industry: Used in the development of new materials or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide would depend on its specific biological target. Potential mechanisms could include:

    Receptor Binding: Acting as an agonist or antagonist at specific receptors.

    Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways.

    Signal Modulation: Modulating intracellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide
  • N-(4-bromophenyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide
  • N-(4-methylphenyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide

Uniqueness

The uniqueness of N-(4-fluorophenyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide lies in its specific substitution pattern, which can influence its pharmacological properties, such as binding affinity, selectivity, and metabolic stability.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25FN4O2/c28-21-10-12-22(13-11-21)29-26(33)19-34-24-8-4-5-20-9-14-25(30-27(20)24)32-17-15-31(16-18-32)23-6-2-1-3-7-23/h1-14H,15-19H2,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZBPRWPJLGXBHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC4=C(C=CC=C4OCC(=O)NC5=CC=C(C=C5)F)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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